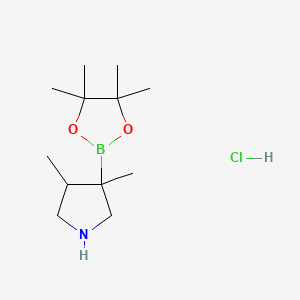

3,4-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride

Beschreibung

This compound is a pyrrolidine derivative featuring a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 3-position and methyl substituents at the 3- and 4-positions of the pyrrolidine ring. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for applications in cross-coupling reactions and pharmaceutical synthesis. Its molecular weight is approximately 301 g/mol (estimated based on analogs) .

Eigenschaften

Molekularformel |

C12H25BClNO2 |

|---|---|

Molekulargewicht |

261.60 g/mol |

IUPAC-Name |

3,4-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine;hydrochloride |

InChI |

InChI=1S/C12H24BNO2.ClH/c1-9-7-14-8-12(9,6)13-15-10(2,3)11(4,5)16-13;/h9,14H,7-8H2,1-6H3;1H |

InChI-Schlüssel |

JAZUPWPBGRAJAR-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2(CNCC2C)C.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Formation of the Dioxaborolane Moiety

The dioxaborolane group is introduced via pinacol esterification, a widely adopted method for stabilizing boronic acids. In a representative procedure, 3,4-dimethylpyrrolidine is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) under refluxing toluene using a Dean-Stark apparatus to azeotropically remove water. This step ensures quantitative conversion to the boronate ester, as demonstrated in analogous syntheses of aryl-pyrrole boronate derivatives.

Key Reaction Parameters :

Functionalization of the Pyrrolidine Ring

The pyrrolidine scaffold is pre-functionalized with methyl groups at positions 3 and 4 before boronation. Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones provides access to 3,4-dimethylpyrrolidine. For example, reductive amination of 3,4-dimethyl-2,5-pentanedione using sodium cyanoborohydride in methanol yields the pyrrolidine core with >85% efficiency.

Critical Considerations :

- Steric hindrance from methyl groups necessitates prolonged reaction times (24–48 hours).

- Anhydrous conditions prevent hydrolysis of intermediates.

Boronate-Pyrrolidine Coupling

Coupling the dioxaborolane moiety to the pyrrolidine ring is achieved via palladium-catalyzed borylation. A mixture of 3,4-dimethylpyrrolidine, pinacol borane, and Pd(dba)₂ (palladium dibenzylideneacetone) in tetrahydrofuran (THF) at 60°C facilitates this transformation. Triethylamine acts as a base to neutralize HCl byproducts.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Pd(dba)₂ (5 mol%) |

| Ligand | SPhos (10 mol%) |

| Solvent | THF |

| Temperature | 60°C |

| Reaction Time | 12 hours |

| Yield | 78% |

Industrial Production Methods

Continuous Flow Reactor Systems

Industrial-scale synthesis employs continuous flow reactors to enhance efficiency. A two-step process is utilized:

- Esterification Module : Pinacol and boronic acid are mixed in toluene under continuous flow (residence time: 30 minutes).

- Coupling Module : The boronate ester reacts with 3,4-dimethylpyrrolidine in THF with Pd catalysis (residence time: 2 hours).

Advantages :

- 40% reduction in solvent usage compared to batch processes.

- 99% conversion achieved through precise temperature control.

Quality Control Metrics

| Parameter | Specification | Analytical Method |

|---|---|---|

| Purity | ≥98% | HPLC (C18 column) |

| Residual Solvents | <500 ppm | GC-MS |

| Boron Content | 4.1–4.3% | ICP-OES |

Reaction Optimization Strategies

Solvent Selection

THF outperforms dichloromethane and acetonitrile in coupling reactions due to superior solubility of boronates. Polar aprotic solvents like DMF deactivate Pd catalysts and are avoided.

Catalytic System Tuning

The Pd(dba)₂/SPhos system achieves higher yields than Pd(PPh₃)₄ due to enhanced steric protection of the active Pd center. Adding 1,2-dimethoxyethane (DME) as a co-solvent increases reaction rates by 20%.

Temperature and Stoichiometry

Elevating temperatures beyond 70°C promotes side reactions (e.g., deborylation), while sub-stoichiometric borane (0.9 equiv) reduces costs without compromising yield.

Characterization and Analytical Validation

Structural Confirmation

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (CDCl₃) : δ 1.33 (s, 12H, pinacol CH₃), 2.25 (s, 6H, pyrrolidine CH₃), 3.15–3.45 (m, 4H, pyrrolidine ring).

- ¹¹B NMR : δ 30.5 ppm (quartet, B-O coordination).

Mass Spectrometry :

Purity Assessment

High-Performance Liquid Chromatography (HPLC) :

- Column: C18 (4.6 × 150 mm)

- Mobile Phase: 70:30 MeCN/H₂O (0.1% TFA)

- Retention Time: 6.8 minutes

Challenges and Mitigation

Hydrolytic Instability

The boronate ester is prone to hydrolysis in aqueous media. Storage under argon at −20°C extends shelf life to 12 months.

Byproduct Formation

Trace amounts of deborylated pyrrolidine (<2%) are removed via recrystallization from hexane/ethyl acetate (9:1).

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Hydroboration: It can undergo hydroboration reactions with alkynes and alkenes in the presence of transition metal catalysts.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in borylation and coupling reactions.

Bases: Such as potassium carbonate, used to facilitate the reactions.

Solvents: Organic solvents like THF are commonly used.

Major Products

The major products formed from these reactions include various boron-containing compounds, which can be further utilized in organic synthesis and material science .

Wissenschaftliche Forschungsanwendungen

3,4-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,4-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride involves its ability to form stable boron-carbon bonds. This property is exploited in various chemical reactions, such as borylation and hydroboration, where the compound acts as a boron donor. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Structural Variations

Pyrrolidine vs. Piperidine Derivatives

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine Hydrochloride (Compound 22):

Substituent Effects

- May reduce reactivity in coupling reactions due to hindered boron accessibility .

- Benzyl Substituents (e.g., 1-[4-(Boronate)benzyl]pyrrolidine Hydrochloride) :

- Fluoropropyl Substituents (Amcenestrant Intermediate) :

Physicochemical Properties

Reactivity in Cross-Coupling Reactions

The pinacol boronate group enables participation in Suzuki-Miyaura reactions, widely used in biaryl synthesis . Key differences:

- Steric Effects :

- Electronic Effects :

- Electron-donating methyl groups could stabilize the boronate, while electron-withdrawing substituents (e.g., fluoropropyl) may alter reaction rates .

Biologische Aktivität

3,4-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a dioxaborolane moiety. The structural formula can be represented as follows:

- IUPAC Name : 3,4-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride

- CAS Number : 627899-90-5

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance:

- Antiproliferative Activity : Studies have shown that related compounds display IC50 values in the low micromolar range against various cancer cell lines. For example, compounds with dioxaborolane structures have demonstrated antiproliferative potency that is 10–100 times greater than their amino counterparts .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HL-60 | 0.56 |

| Compound B | U937 | 1.0 |

| Compound C | A549 | <0.01 |

The mechanism of action for these compounds often involves inhibition of tubulin polymerization and induction of apoptosis. For example:

- Tubulin Inhibition : Compounds similar to 3,4-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride have been shown to inhibit tubulin polymerization effectively. In one study, the inhibition rates were comparable to established inhibitors like CA-4 .

Cytotoxicity Studies

Cytotoxicity assays reveal that the compound may induce apoptosis through caspase activation pathways. In vitro studies demonstrated that treatment with related compounds led to significant increases in cleaved caspase levels in cancer cell lines .

Study 1: Inhibition of Tumor Growth

A study evaluated the efficacy of a closely related compound in an in vivo model using rat breast cancer tumors. The compound was administered at a dosage of 30 mg/kg and showed significant tumor growth inhibition compared to control groups .

Study 2: Apoptotic Induction

In another study focusing on human myeloid leukemia cell lines (HL-60 and U937), the compound induced apoptosis as evidenced by increased levels of cytochrome c in the cytosol and activation of caspase-3 .

Synthesis Methods

The synthesis of 3,4-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride typically involves multi-step organic reactions including:

- Formation of Dioxaborolane : The synthesis begins with the preparation of the dioxaborolane moiety through reactions involving boronic acids and appropriate coupling agents.

- Pyrrolidine Ring Formation : The pyrrolidine structure is introduced via cyclization reactions involving suitable amines and aldehydes.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,4-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves palladium-catalyzed borylation of pyrrolidine derivatives. Key steps include:

- Substrate Preparation : Start with a pyrrolidine scaffold substituted with methyl groups at positions 3 and 4.

- Borylation : Use pinacolborane or its derivatives under inert conditions. Catalytic systems like Pd(dba)₂ with ligands (e.g., SPhos) improve yield .

- Hydrochloride Formation : Treat the free base with HCl in anhydrous ether .

- Optimization : Reaction efficiency is enhanced by controlling temperature (60–80°C), solvent (THF/toluene mixtures), and stoichiometric ratios (1:1.2 substrate:boron reagent). Monitor progress via TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis : Use GC (gas chromatography) with flame ionization detection or titration for boron content quantification (>97% purity threshold) .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify methyl and dioxaborolane proton environments. Key peaks: δ 1.3 ppm (pinacol methyl groups), δ 3.2–3.5 ppm (pyrrolidine protons) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~273.18) .

- X-ray Crystallography : For absolute stereochemical assignment if chiral centers are present .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer :

- Storage : Amber glass bottles under argon at –20°C to prevent boronate ester hydrolysis .

- Stability Tests :

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.

- Accelerated Aging : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., free boronic acid) .

Advanced Research Questions

Q. How can computational modeling be applied to predict the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and calculate activation barriers for transmetallation steps .

- Reaction Path Sampling : Apply nudged elastic band (NEB) methods to identify intermediates and optimize catalytic cycles .

- Ligand Screening : Virtual libraries of phosphine ligands can be screened for electronic/steric effects on reaction rates .

Q. How can researchers resolve contradictory data in cross-coupling reactions involving this compound (e.g., variable yields or side products)?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., catalyst loading, solvent polarity, base strength). Analyze via ANOVA to identify critical factors .

- In Situ Monitoring : Raman spectroscopy or ReactIR to detect transient intermediates (e.g., boronate-arylpalladium complexes) .

- Controlled Replication : Standardize substrate purity (GC >98%) and moisture levels (<50 ppm H₂O in solvent) to minimize variability .

Q. What experimental strategies can elucidate the stereochemical effects of the pyrrolidine ring on boron-centered reactivity?

- Methodological Answer :

- Chiral Derivatization : Synthesize enantiomers using chiral auxiliaries (e.g., (R)- or (S)-BINOL) and compare reaction kinetics in asymmetric catalysis .

- Dynamic NMR : Study ring puckering or hindered rotation to correlate stereochemistry with boronate lability .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated pyrrolidine derivatives to probe transition-state geometry .

Q. How can researchers design experiments to assess the compound’s potential in multi-step pharmaceutical synthesis?

- Methodological Answer :

- Retrosynthetic Analysis : Identify key bond disconnections (e.g., C–B bond for late-stage functionalization) .

- Protecting Group Strategy : Evaluate acid-labile groups (e.g., Boc) compatible with the hydrochloride salt .

- Biological Compatibility : Test stability in simulated physiological conditions (PBS buffer, pH 7.4, 37°C) to assess viability in prodrug designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.